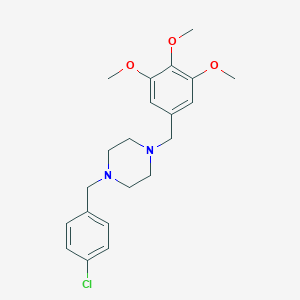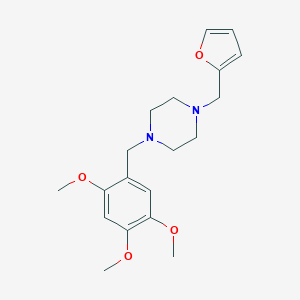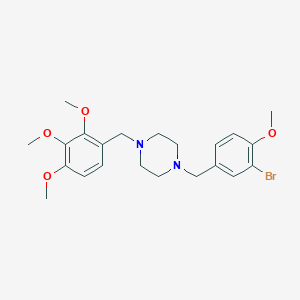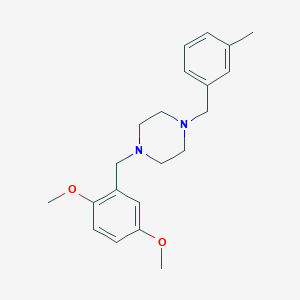![molecular formula C14H12O5 B442394 Methyl 5-[(4-formylphenoxy)methyl]-2-furoate CAS No. 332165-48-7](/img/structure/B442394.png)
Methyl 5-[(4-formylphenoxy)methyl]-2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-[(4-formylphenoxy)methyl]-2-furoate” is a chemical compound with the CAS Number: 332165-48-7 . It has a molecular weight of 260.25 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H12O5/c1-17-14(16)13-7-6-12(19-13)9-18-11-4-2-10(8-15)3-5-11/h2-8H,9H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Transformations
Methyl 5-[(4-formylphenoxy)methyl]-2-furoate and its derivatives play a significant role in organic synthesis, serving as intermediates for the synthesis of complex molecules. For instance, studies have shown their utility in Curtius rearrangements, leading to the formation of isocyanates and subsequent urethanes, highlighting their versatility in synthesizing nitrogen-containing compounds (Pevzner, 2011). Additionally, the compound has been used in the synthesis of important intermediates for bisbibenzyls, showcasing its application in creating bioactive molecules with varied biological activities (Hong-xiang, 2012).
Catalysis and Material Science
The compound's derivatives have been explored for their catalytic applications, particularly in reactions involving the formation of novel heterocyclic systems. For example, methyl 2-[(cyanophenoxy)methyl]-3-furoates have been utilized in tandem cyclization processes to generate novel benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, illustrating the potential of these compounds in material science and as catalysts in organic synthesis (Yahodkina-Yakovenko et al., 2018).
Renewable Resources and Green Chemistry
In the context of renewable resources and green chemistry, methyl 2-furoate derivatives have been highlighted as alternative reagents to furan for the palladium-catalyzed direct arylation, contributing to the development of more sustainable chemical processes. This is particularly relevant in the synthesis of mono- or poly-arylated furans, which are important intermediates in the production of pharmaceuticals and agrochemicals (Fu & Doucet, 2011).
Biomass Transformation
Furthermore, the role of these compounds in biomass transformation has been investigated, with studies showing their potential in the synthesis of intermediates for fine chemicals through catalytic processes. This underscores their importance in the conversion of biomass into valuable chemical products, aligning with the goals of sustainable and green chemistry (Arias et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
methyl 5-[(4-formylphenoxy)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-17-14(16)13-7-6-12(19-13)9-18-11-4-2-10(8-15)3-5-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHOLHMSJNQTNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354431 |
Source


|
| Record name | methyl 5-[(4-formylphenoxy)methyl]-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332165-48-7 |
Source


|
| Record name | methyl 5-[(4-formylphenoxy)methyl]-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzo[1,3]dioxol-5-ylmethyl-4-(3-nitro-benzyl)-piperazine](/img/structure/B442315.png)
![6-(3-Methoxy-4-propoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442316.png)


![1-(4-Methylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442323.png)


![Methyl 4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B442328.png)
![1-(2,5-Dimethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442329.png)
![6-(2,3-Dimethoxyphenyl)-5-hexanoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442330.png)

![[4-(5-Acetyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)-2-ethoxyphenyl] acetate](/img/structure/B442333.png)
